molecular formula C14H20N4 B11865294 (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine

(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine

Cat. No.: B11865294
M. Wt: 244.34 g/mol
InChI Key: XZCRXMGYIPEODM-UHFFFAOYSA-N
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Description

(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine: is a chemical compound with the molecular formula C14H20N4 This compound is characterized by the presence of an indazole ring attached to a piperidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Attachment to Piperidine: The indazole ring is then attached to the piperidine ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the indazole derivative reacts with a piperidine derivative in the presence of a suitable base.

    Final Product Formation: The final step involves the reduction of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation Products: Indazole oxides, piperidine oxides.

    Reduction Products: Various amine derivatives.

    Substitution Products: Functionalized indazole or piperidine derivatives.

Scientific Research Applications

(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine
  • (1-((1H-Indazol-3-yl)methyl)piperidin-3-yl)methanamine

Uniqueness

(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

[1-(2H-indazol-3-ylmethyl)piperidin-2-yl]methanamine

InChI

InChI=1S/C14H20N4/c15-9-11-5-3-4-8-18(11)10-14-12-6-1-2-7-13(12)16-17-14/h1-2,6-7,11H,3-5,8-10,15H2,(H,16,17)

InChI Key

XZCRXMGYIPEODM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CN)CC2=C3C=CC=CC3=NN2

Origin of Product

United States

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